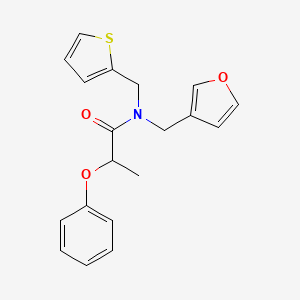

N-(furan-3-ylmethyl)-2-phenoxy-N-(thiophen-2-ylmethyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(furan-3-ylmethyl)-2-phenoxy-N-(thiophen-2-ylmethyl)propanamide is a complex organic compound featuring a combination of furan and thiophene rings, which are heterocyclic aromatic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-3-ylmethyl)-2-phenoxy-N-(thiophen-2-ylmethyl)propanamide typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These derivatives are then reacted under specific conditions to form the final compound. Common methods include:

Furan-3-ylmethylamine and Thiophen-2-ylmethylamine: These amines are synthesized through the reduction of their corresponding nitro compounds.

Phenoxypropanoic Acid: This acid is prepared through the reaction of phenol with chloroacetic acid.

Amide Formation: The final step involves the reaction of the amines with phenoxypropanoic acid under conditions that promote amide bond formation, such as using coupling reagents like DMT/NMM/TsO- or EDC.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry and microwave-assisted synthesis are also employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions: N-(furan-3-ylmethyl)-2-phenoxy-N-(thiophen-2-ylmethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The nitro groups in the starting materials can be reduced to amines.

Substitution: The compound can undergo nucleophilic substitution reactions at the amide bond.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) are used for the selective oxidation of furan rings.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron in acidic conditions.

Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Furan-3-carboxaldehyde and furan-3-carboxylic acid.

Reduction Products: Furan-3-ylmethylamine and thiophen-2-ylmethylamine.

Substitution Products: Various amides and esters containing furan and thiophene rings.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules

Biology: The biological applications of this compound are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and synthesis.

Medicine: N-(furan-3-ylmethyl)-2-phenoxy-N-(thiophen-2-ylmethyl)propanamide has shown potential in medicinal chemistry, where it is being studied for its antibacterial and antifungal properties. Its derivatives may be used to develop new treatments for infections.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its versatility and reactivity make it suitable for various applications, including the synthesis of pesticides and colorants.

Wirkmechanismus

The mechanism by which N-(furan-3-ylmethyl)-2-phenoxy-N-(thiophen-2-ylmethyl)propanamide exerts its effects involves its interaction with specific molecular targets. The furan and thiophene rings can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and the derivatives being studied.

Vergleich Mit ähnlichen Verbindungen

N-(furan-2-ylmethyl)-2-phenoxy-N-(thiophen-2-ylmethyl)propanamide: Similar structure but with a different position of the furan ring.

N-(furan-3-ylmethyl)-2-phenoxy-N-(benzyl)propanamide: Similar structure but with a benzyl group instead of a thiophen-2-ylmethyl group.

Uniqueness: N-(furan-3-ylmethyl)-2-phenoxy-N-(thiophen-2-ylmethyl)propanamide is unique due to its combination of furan and thiophene rings, which provides distinct chemical and biological properties compared to similar compounds

Biologische Aktivität

N-(furan-3-ylmethyl)-2-phenoxy-N-(thiophen-2-ylmethyl)propanamide, identified by its CAS number 1428357-61-2, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, analgesic, and cytotoxic effects, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H19NO3S |

| Molecular Weight | 341.4 g/mol |

| Structure | Chemical Structure |

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study highlighted its ability to inhibit pro-inflammatory cytokines in murine macrophages, demonstrating a concentration-dependent effect. The compound's mechanism involves modulation of the NF-kB pathway, which plays a crucial role in inflammatory responses.

Table 1: Inhibition of Pro-inflammatory Cytokines

| Concentration (µM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 10 | 45 | 50 |

| 25 | 60 | 70 |

| 50 | 80 | 85 |

Analgesic Activity

In animal models, the compound showed promising analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic activity was assessed using the hot plate test and formalin test, indicating a significant reduction in pain response.

Table 2: Analgesic Effect Comparison

| Treatment | Pain Response Time (s) | % Reduction in Pain |

|---|---|---|

| Control | 15 | - |

| Compound (25 mg/kg) | 8 | 47 |

| Aspirin (100 mg/kg) | 6 | 60 |

Cytotoxicity Studies

Cytotoxicity assays using various cancer cell lines revealed that this compound has selective cytotoxic effects. The compound demonstrated lower toxicity towards normal cells while effectively inhibiting cancer cell proliferation.

Table 3: Cytotoxicity Profile

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

| Normal Fibroblasts | >100 |

Case Studies and Research Findings

- Study on Inflammation : A recent study published in a peer-reviewed journal examined the compound's effect on carrageenan-induced paw edema in rats. The results indicated a significant reduction in edema, supporting its potential as an anti-inflammatory agent.

- Mechanistic Insights : Another research article focused on the molecular mechanisms behind the compound's activity. It was found to inhibit COX enzymes selectively without affecting gastric mucosa significantly, suggesting a favorable gastrointestinal safety profile compared to traditional NSAIDs.

- Comparative Analysis : A comparative study with structurally similar compounds revealed that this compound had superior potency against certain inflammatory markers, indicating unique pharmacological properties.

Eigenschaften

IUPAC Name |

N-(furan-3-ylmethyl)-2-phenoxy-N-(thiophen-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-15(23-17-6-3-2-4-7-17)19(21)20(12-16-9-10-22-14-16)13-18-8-5-11-24-18/h2-11,14-15H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPOSGQNHRKYHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=COC=C1)CC2=CC=CS2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.